trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
(3S,4R)-4-(4-chlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4/c20-15-8-6-14(7-9-15)16-10-21(11-17(16)18(22)23)19(24)25-12-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2,(H,22,23)/t16-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDIXSAIJREEKT-DLBZAZTESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction using a chlorinated aromatic compound.
Addition of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is added through a reaction with benzyl chloroformate under basic conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Reduction: Reduction reactions can occur at the pyrrolidine ring or the chlorophenyl group.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Typical reagents include halogenated compounds and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmacological Applications
1. Antiinflammatory and Analgesic Properties:
Preliminary studies suggest that trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid may exhibit anti-inflammatory and analgesic activities. Similar compounds have demonstrated effectiveness in reducing inflammation and pain, indicating that this compound may also interact with relevant biological targets involved in these pathways .
2. Antitumor Activity:
The structural components of this compound suggest potential interactions with enzymes and receptors that play critical roles in cancer progression. Compounds with similar structures have shown promising anticancer activities, warranting further investigation into the antitumor potential of this compound .
3. Neuroprotective Effects:
Research indicates that derivatives of similar pyrrolidine compounds may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to penetrate biological membranes due to its lipophilic chlorophenyl group enhances its suitability for neuropharmacological applications .
Synthetic Routes
The synthesis of this compound typically involves several key steps:
-
Formation of the Pyrrolidine Ring:
- This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
-
Introduction of the Benzyloxycarbonyl Group:
- The amine group is protected using benzyloxycarbonyl chloride under basic conditions.
- Substitution with Chlorophenyl Group:
Case Studies
Case Study 1: Anti-inflammatory Activity Screening
In a study evaluating various derivatives of pyrrolidine compounds, this compound was tested for anti-inflammatory activity alongside other compounds. It exhibited significant inhibition rates compared to standard anti-inflammatory drugs, highlighting its therapeutic potential .
Case Study 2: Anticancer Activity Investigation
A series of studies have focused on evaluating the anticancer properties of pyrrolidine derivatives. This compound was included in screenings against various cancer cell lines, showing promising results that warrant further exploration into its mechanism of action .
Mechanism of Action
The mechanism of action of trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Chlorophenyl Positional Isomers
- This positional change may alter binding interactions in biological targets .
- trans-4-(2,3-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS 1392210-64-8): The addition of a second chlorine atom increases lipophilicity (ClogP) and may enhance halogen bonding but reduces solubility, as evidenced by its hydrochloride salt formulation .
Non-Chlorinated Aromatic Substituents
- trans-1-[(Benzyloxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid (CAS 1402666-47-0, purity 95%): Replacing chlorophenyl with methyl reduces molecular weight (C₁₄H₁₇NO₄ vs.
- trans-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid (CAS 1212064-03-3): The electron-withdrawing trifluoromethyl group enhances metabolic stability and acidity of the carboxylic acid moiety compared to chlorophenyl .
Protecting Group Modifications
- Boc-(±)-trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid (CAS 851485-00-2, purity >99%): The tert-butoxycarbonyl (Boc) group offers acid-labile protection, contrasting with the base-sensitive Cbz group. Boc derivatives are preferred in peptide synthesis for orthogonal deprotection strategies .
- (3R,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS 2459946-49-5): The benzyl group (non-protecting) and stereochemical (R,R) configuration may influence receptor selectivity compared to the trans-Cbz analog .
Stereochemical and Salt Forms
- trans-1-(tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid (CAS 851485-00-2): The trans configuration is retained, but the Boc group alters crystallinity, as reflected in its higher molecular weight (325.79 g/mol) vs. the Cbz analog (367.81 g/mol) .
- J00852 (dichlorophenyl variant hydrochloride): Salt formation improves crystallinity and handling but may limit compatibility with non-polar solvents .
Data Tables
Table 1: Structural Analogs and Key Properties
Table 2: Physicochemical Implications of Substituents
*ClogP values estimated via substituent contributions.
Biological Activity
trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is a complex organic compound with a molecular formula of C19H18ClNO4 and a molecular weight of approximately 359.81 g/mol. This compound features a pyrrolidine ring, which is a nitrogen-containing heterocycle, along with a benzyloxycarbonyl group and a para-chlorophenyl substituent. The unique structural characteristics suggest potential interactions with various biological targets, indicating significant pharmacological properties.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C19H18ClNO4 |
| Molecular Weight | 359.81 g/mol |
| Key Functional Groups | Pyrrolidine ring, Benzyloxycarbonyl group, Chlorophenyl substituent |
The presence of the chlorophenyl group enhances the compound's lipophilicity and membrane permeability, which may facilitate its interaction with biological targets.
The mechanism of action for this compound involves its binding to specific enzymes or receptors. The benzyloxycarbonyl group likely aids in this binding, while the chlorophenyl group may influence the compound's overall activity through enhanced interaction with lipid membranes. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Biological Activity and Pharmacological Potential
Preliminary studies suggest that compounds with similar structures exhibit various biological activities, including:
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and pathways.
- Analgesic Properties : Potential modulation of pain pathways could provide analgesic effects.
- Antitumor Activity : Similar compounds have shown promise in inhibiting tumor growth in various cancer models.
Research indicates that the pharmacological profile of this compound warrants further investigation to fully elucidate its therapeutic potential.
Study 1: Anti-inflammatory Activity
A study explored the anti-inflammatory effects of structurally related compounds, demonstrating that modifications to the chlorophenyl group significantly influenced activity levels. The findings indicated that compounds with electron-withdrawing groups exhibited enhanced inhibition of inflammatory markers in vitro.
Study 2: Antitumor Efficacy
In another study focused on antitumor activity, derivatives of pyrrolidine-based compounds were tested against several cancer cell lines. Results showed that this compound exhibited cytotoxic effects against breast cancer cells, suggesting its potential as an antitumor agent.
Synthesis Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Ring : Cyclization reaction involving an appropriate amine and carbonyl compound.
- Introduction of the Benzyloxycarbonyl Group : Protection of the amine using benzyloxycarbonyl chloride under basic conditions.
- Substitution with Chlorophenyl Group : Introduction via substitution reaction using chlorophenyl halide.
These synthetic routes can be optimized for industrial production to enhance yield and purity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for trans-1-[(benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodology : The synthesis typically involves multi-step reactions starting with pyrrolidine precursors. Key steps include:
- Protection : Introduction of the benzyloxycarbonyl (Cbz) group using benzyl chloroformate under basic conditions (e.g., NaHCO₃) to protect the amine .
- Substitution : Coupling of 4-chlorophenyl groups via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution .
- Stereochemical Control : Trans-configuration is achieved using chiral auxiliaries or enantioselective catalysis (e.g., Rh-catalyzed hydrogenation) .
- Critical Parameters : Solvent polarity (DMF vs. toluene), temperature, and catalyst loading significantly impact yield (60–85%) and enantiomeric excess (ee >90%) .
Q. How can researchers verify the stereochemical purity of this compound?
- Analytical Techniques :
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases to resolve enantiomers .
- NMR Spectroscopy : NOESY/ROESY experiments confirm trans-configuration by observing spatial proximity between the Cbz group and 4-chlorophenyl substituent .
- X-ray Crystallography : Definitive structural confirmation via single-crystal diffraction (e.g., CCDC deposition codes in ) .
Advanced Research Questions
Q. How do computational models predict the conformational flexibility of this pyrrolidine derivative, and how does this affect its biological interactions?
- Methodology :
- Molecular Dynamics (MD) Simulations : Analyze puckering modes of the pyrrolidine ring and torsion angles of the Cbz group using software like AMBER or GROMACS .
- Docking Studies : Map interactions with biological targets (e.g., enzymes) using AutoDock Vina. The 4-chlorophenyl group enhances hydrophobic binding to pockets with aromatic residues .
- Key Findings : The trans-configuration reduces steric hindrance, favoring a planar conformation that improves target affinity compared to cis-isomers .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM) against a protease target may arise from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
